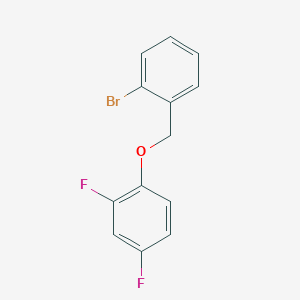

2-Bromobenzyl-(2,4-difluorophenyl)ether

Descripción

2-Bromobenzyl-(2,4-difluorophenyl)ether is a brominated aromatic ether characterized by a bromobenzyl group linked via an ether bond to a 2,4-difluorophenyl moiety. This compound combines halogenated substituents (Br and F) that influence its electronic, steric, and physicochemical properties.

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methoxy]-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(15)7-12(13)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZCMYQPPNJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl-(2,4-difluorophenyl)ether typically involves the reaction of 2-bromobenzyl alcohol with 2,4-difluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the etherification process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The ether linkage can be susceptible to oxidative cleavage under strong oxidizing conditions.

Reduction Reactions: The aromatic rings can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

Substitution: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a benzyl alcohol derivative.

Oxidation: Cleavage of the ether bond can produce phenolic and aldehyde or carboxylic acid derivatives.

Reduction: Hydrogenation can lead to the formation of cyclohexane derivatives if the aromatic rings are fully reduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

2-Bromobenzyl-(2,4-difluorophenyl)ether serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in synthetic pathways. For instance, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols.

Reactivity and Functionalization

The compound can also participate in oxidation and reduction reactions. Oxidizing agents can convert the ether linkage into carbonyl compounds, while reducing agents can yield corresponding alcohols. This reactivity facilitates the creation of diverse chemical entities for further research and application.

Medicinal Chemistry

Potential Pharmacological Applications

In medicinal chemistry, this compound is being investigated for its potential as a precursor for developing pharmaceuticals targeting neurological disorders and inflammation pathways. The presence of fluorine atoms is particularly significant as they can enhance the biological activity and metabolic stability of drug candidates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar ether derivatives. For example, compounds with comparable structures have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also exhibit similar properties. Mechanisms of action include inhibition of key enzymes involved in cancer cell proliferation and induction of apoptosis through mitochondrial pathways.

Materials Science

Development of Advanced Materials

The compound is explored for its utility in materials science, particularly in synthesizing polymers and materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that can be tailored for applications in electronics and photonics.

Biological Studies

Interactions with Biological Systems

As a model compound, this compound is used to study the interactions of fluorinated aromatic compounds with biological systems. Understanding these interactions can provide insights into the development of new therapeutic agents with improved efficacy and safety profiles.

Case Study 1: Anticancer Activity

A study investigating related compounds revealed that certain derivatives exhibited strong anticancer activity with IC50 values indicating significant efficacy against liver cancer cells. This suggests that this compound could be a candidate for further investigation in cancer therapy.

Case Study 2: Anticonvulsant Properties

Research into similar compounds has shown potential anticonvulsant activity, indicating that derivatives of this compound may also warrant exploration in treating seizure disorders .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to assess its toxicological profile. Some compounds within this class have shown developmental toxicity in animal models, necessitating thorough evaluation before clinical applications.

Mecanismo De Acción

The mechanism of action of 2-Bromobenzyl-(2,4-difluorophenyl)ether largely depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and other non-covalent interactions.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

2-Bromodiphenyl ether (BDE-1, CAS 7025-06-1) :

4-Bromodiphenyl ether (CAS 101-55-3) :

- 2,4-Dibromo-1-(4-bromophenoxy)benzene (CAS 406.89 g/mol): Molecular Formula: C₁₂H₇Br₃O Substituents: Three bromine atoms (2,4,4'-tribromo). Key Difference: Higher hydrophobicity (logP = 5.84) due to multiple bromine atoms, contrasting with the target compound’s fluorine substituents, which reduce lipophilicity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*logP values estimated based on structural analogs.

- Solubility: Bromine increases hydrophobicity, while fluorine enhances polarity. The target compound’s predicted solubility (~3.54 × 10⁻⁴ g/L) is higher than tribrominated analogs but lower than mono-brominated ethers .

Spectroscopic Characteristics

- IR Spectroscopy: C-Br Stretch: Observed at ~600 cm⁻¹ in brominated ethers (e.g., BDE-1) . C-F Stretch: Present at ~1200 cm⁻¹ in the target compound, absent in non-fluorinated analogs . C=S and NH Bands: Absent in the target compound but critical in triazole derivatives (e.g., compounds 7–9 in ) .

- NMR Spectroscopy: ¹³C NMR: Fluorine substituents cause deshielding, shifting aromatic carbons downfield compared to non-fluorinated analogs. For example, 2,4-difluorophenyl carbons resonate at δ 110–160 ppm, distinct from bromophenyl signals .

Environmental and Toxicological Considerations

- Brominated Diphenyl Ethers (BDEs) : Persistent organic pollutants (e.g., BDE-1, BDE-9) with bioaccumulation risks. The target compound’s fluorine substituents may reduce environmental persistence compared to polybrominated analogs .

Actividad Biológica

2-Bromobenzyl-(2,4-difluorophenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound features a bromine atom and two fluorine atoms on the phenyl rings, which can significantly influence its reactivity and biological interactions. The presence of these halogen substituents often enhances the lipophilicity and molecular stability of the compound, making it a suitable candidate for drug development.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It may function as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation, cancer proliferation, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl ethers can possess potent antifungal activity against various strains of fungi.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antifungal |

| 5.2f | ≤1 | Fungicidal |

| 5.3f | >16 | Non-active |

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). The cytotoxic effects are often measured by IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| 5-fluorouracil | 7.79 | MCF-7 |

Case Studies

-

Antifungal Efficacy : A study evaluated the antifungal activity of several fluorinated phenyl ethers against Candida albicans. The results indicated that certain modifications in the structure led to enhanced antifungal potency.

- Findings : Compounds with bromine and fluorine substitutions showed lower MIC values compared to their unsubstituted counterparts.

-

Anticancer Potential : Another study focused on the cytotoxic effects of synthesized benzothiazinones against breast cancer cells. The lead compound demonstrated an IC50 value significantly lower than standard treatments.

- Findings : The compound's mechanism involved cell cycle arrest at the S phase and inhibition of key kinases involved in tumor progression.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Bromobenzyl-(2,4-difluorophenyl)ether?

Answer:

A Williamson ether synthesis is typically employed for such compounds. Key steps include:

Alkoxide Formation : React 2-bromobenzyl bromide with a strong base (e.g., NaH) to generate the alkoxide.

Nucleophilic Substitution : Add 2,4-difluorophenol to the alkoxide, facilitating ether bond formation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization Tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm regioselectivity using NMR to verify difluorophenyl substitution patterns .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

Answer:

- NMR : Look for aromatic proton splitting patterns (e.g., doublets for fluorinated phenyl groups at δ 6.8–7.2 ppm and benzyl protons at δ 4.5–5.0 ppm).

- NMR : Two distinct signals for the 2,4-difluorophenyl group (typically δ -110 to -115 ppm).

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 342 (M) with isotopic patterns consistent with bromine (1:1 for /) .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points, solubility) for brominated ethers?

Answer:

Reproduce Conditions : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting measurements.

Cross-Reference Data : Compare with structurally similar compounds (e.g., 4-bromophenyl ether, MW 327.999 vs. 4-bromodiphenyl ether, MW 249.107 ) to identify systematic errors.

Computational Validation : Use software like Gaussian to calculate theoretical properties (e.g., dipole moments, logP) and compare with experimental data .

Advanced: What mechanistic insights guide the optimization of catalytic systems for difluorophenyl ether synthesis?

Answer:

- Catalyst Selection : Iridium(III) complexes (e.g., [Ir(μ-Cl)(dfppy)]) enhance reaction efficiency under mild conditions by stabilizing transition states via π-backbonding .

- Solvent Effects : Polar aprotic solvents (e.g., 2-ethoxyethanol) improve solubility of fluorinated intermediates.

- Side Reactions : Monitor for debromination using GC-MS; mitigate via controlled temperature (<80°C) and inert atmospheres .

Advanced: How to design environmental fate studies for brominated ethers like this compound?

Answer:

Degradation Pathways : Perform photolysis experiments (UV light, λ = 254 nm) in aqueous/organic mixtures to simulate environmental breakdown.

Biotic Studies : Use microbial consortia from contaminated soils to assess biodegradation rates via LC-MS metabolite profiling.

Ecotoxicity : Test acute toxicity using Daphnia magna (LC) and algal growth inhibition assays .

Advanced: What computational strategies predict the reactivity of brominated ethers in cross-coupling reactions?

Answer:

DFT Calculations : Model transition states (e.g., Suzuki-Miyaura coupling) using B3LYP/6-31G(d) to predict regioselectivity.

Hammett Parameters : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates.

Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF) .

Basic: How to assess the purity of this compound using chromatographic methods?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% water (0.1% TFA). Retention time ~8.2 min.

- GC-MS : Confirm absence of residual 2,4-difluorophenol (RT ~6.5 min) and benzyl bromide derivatives.

- Elemental Analysis : Validate C, H, Br, and F percentages (±0.3% theoretical) .

Advanced: How to address challenges in crystallizing halogenated ethers for X-ray diffraction studies?

Answer:

Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization.

Temperature Gradients : Gradually cool from 40°C to 4°C to form single crystals.

Halogen Bonding : Leverage Br···O interactions to stabilize crystal packing. Confirm via Hirshfeld surface analysis .

Basic: What safety protocols are critical when handling brominated ethers?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile bromides.

- PPE : Wear nitrile gloves and safety goggles; bromides can cause skin/eye irritation.

- Waste Disposal : Neutralize reaction residues with 10% NaHCO before disposal .

Advanced: How to analyze substituent effects on the electronic properties of brominated ethers?

Answer:

Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects of Br and F substituents.

UV-Vis Spectroscopy : Compare λ shifts in π→π* transitions (e.g., 270 nm for bromophenyl vs. 290 nm for difluorophenyl).

NBO Analysis : Calculate charge distribution using Gaussian to quantify inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.